Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16552048
InChI: InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-5-4-14-7-9(11(16)17)6-10(14)8-15/h6-7H,4-5,8H2,1-3H3,(H,16,17)/p-1
SMILES:
Molecular Formula: C13H17N2O4-
Molecular Weight: 265.28 g/mol

Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester

CAS No.:

Cat. No.: VC16552048

Molecular Formula: C13H17N2O4-

Molecular Weight: 265.28 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester -

Specification

Molecular Formula C13H17N2O4-
Molecular Weight 265.28 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-5-4-14-7-9(11(16)17)6-10(14)8-15/h6-7H,4-5,8H2,1-3H3,(H,16,17)/p-1
Standard InChI Key ZYPUHPLPQDPSDC-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1)C(=O)[O-]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a fused pyrrole-pyrazine ring system, with the pyrrole ring fused to the pyrazine at positions 1 and 2. The 3,4-dihydro modification reduces aromaticity in the pyrazine ring, enhancing reactivity at specific sites. The tert-butyl ester group at position 2 introduces steric bulk, influencing both chemical stability and interactions with biological targets .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄
Molecular Weight266.29 g/mol
SMILES NotationO=C(O)C1=CC=C2N1CCN(C(=O)OC(C)(C)C)C2
InChI KeyCUJDIXRXWMKMID-UHFFFAOYSA-N

The tert-butyl ester (Boc group) serves as a protective moiety for carboxylic acids, enabling selective functionalization during synthesis .

Synthesis and Reactivity

Synthetic Pathways

Synthesis typically begins with pyrrole derivatives undergoing heterocyclization to form the pyrrolo[1,2-a]pyrazine scaffold. A reported route involves:

  • Condensation: Reacting pyrrole-2-carboxylic acid esters with diamine precursors under acidic conditions .

  • Oxidation-Reduction: Strategic use of potassium permanganate (oxidation) and lithium aluminum hydride (reduction) to install dihydro groups and ester functionalities.

  • Protection/Deprotection: The Boc group is introduced via esterification with tert-butanol, followed by purification using column chromatography .

Reactivity Profile

The dihydro-pyrazine ring exhibits nucleophilic character at the nitrogen atoms, enabling quaternization and ylide formation. For example, treatment with methyl iodide yields N-methylated salts, which generate azomethine ylides for 1,3-dipolar cycloadditions . Such reactions expand the compound’s utility in constructing polycyclic frameworks for drug candidates.

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro studies demonstrate potent activity against cancer cell lines, including leukemia (K562, U937, HL60) and breast cancer (MCF7). Substitution at the C-4 position with a benzylpiperidinyl fluorobenzimidazole group enhances potency, suggesting structure-activity relationship (SAR) dependence on electronic and steric factors .

Table 2: Antiproliferative IC₅₀ Values

Cell LineIC₅₀ (μM)
K56212.4
MCF718.9
HL6015.2

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data

PropertyValue
LogP1.8
Aqueous Solubility (25°C)0.45 mg/mL
Melting Point158–160°C

Metabolic Fate

In vitro hepatic microsome assays reveal esterase-mediated hydrolysis of the tert-butyl group, yielding the active dicarboxylic acid metabolite. Cytochrome P450 enzymes (CYP3A4/5) further oxidize the pyrrolidine ring, necessitating co-administration with CYP inhibitors to prolong half-life.

Applications in Drug Development

Kinase Inhibition

The compound inhibits serine/threonine kinase Akt (protein kinase B), a key regulator of cell survival and proliferation. By competing with ATP for the kinase’s active site, it induces apoptosis in cancer cells . Comparative studies show 10-fold selectivity for Akt over related kinases (PKA, PKC) .

Antibacterial Agents

Preliminary screens against Gram-positive bacteria (e.g., S. aureus) reveal MIC values of 8–16 μg/mL, attributed to disruption of cell wall synthesis via binding to penicillin-binding proteins.

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